ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 697255-69-9
VCID: VC7681568
InChI: InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-4-6-11(7-5-10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
SMILES: CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C
Molecular Formula: C16H16F2N4O3
Molecular Weight: 350.326

ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

CAS No.: 697255-69-9

Cat. No.: VC7681568

Molecular Formula: C16H16F2N4O3

Molecular Weight: 350.326

* For research use only. Not for human or veterinary use.

ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE - 697255-69-9

Specification

CAS No. 697255-69-9
Molecular Formula C16H16F2N4O3
Molecular Weight 350.326
IUPAC Name ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-4-6-11(7-5-10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Standard InChI Key FMJUXPHCHBJQMO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyrimidine core fused with a phenyl group substituted by a difluoromethoxy moiety at the para position. The ethyl carboxylate group at the 6-position enhances solubility and bioavailability. Key structural attributes include:

  • Triazolopyrimidine scaffold: Provides rigidity and facilitates π-π stacking interactions with biological targets.

  • Difluoromethoxy group: Enhances metabolic stability and electronic properties through fluorine’s electronegativity.

  • Ethyl carboxylate: Improves membrane permeability while maintaining hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆F₂N₄O₃
Molecular Weight350.326 g/mol
CAS Number697255-69-9
IUPAC Nameethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate
SolubilityModerate in ethanol/water mixtures

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol optimized for yield and purity:

  • Condensation Reaction: Enaminonitrile intermediates react with substituted benzohydrazides under microwave irradiation (140°C, 3 hours).

  • Cyclization: Ethanol/water solvent systems (3:1 ratio) promote triazole ring formation, monitored via thin-layer chromatography (TLC).

  • Purification: Column chromatography isolates the product with >95% purity, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Table 2: Optimal Synthesis Conditions

ParameterCondition
Temperature140°C
SolventEthanol/water (3:1)
Reaction Time3 hours
CatalystNone (microwave-assisted)

Analytical Validation

  • ¹H NMR: Peaks at δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 6.90–7.45 (m, aromatic protons).

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F).

Mechanism of Action and Biological Activity

Enzyme Inhibition

The compound exhibits nanomolar inhibition of PfDHODH (IC₅₀ = 80 nM), a critical enzyme in pyrimidine biosynthesis for Plasmodium falciparum . Structural analysis reveals:

  • Hydrogen Bonding: The triazole nitrogen interacts with Asn153 and Tyr356 residues .

  • Fluorine Interactions: Difluoromethoxy group engages in hydrophobic contacts with Leu176 and Val532 .

Antimalarial Efficacy

  • In Vitro: EC₅₀ = 80 nM against P. falciparum 3D7 strain .

  • Selectivity: >4,000-fold preference for PfDHODH over human DHODH .

  • In Vivo Limitation: No activity in P. berghei-infected mice due to rapid hepatic metabolism .

Table 3: Biological Activity Profile

AssayResultSource
PfDHODH InhibitionIC₅₀ = 80 nM
P. falciparum EC₅₀80 nM
Selectivity Ratio>4,000 (PfDHODH/hDHODH)

Pharmacokinetics and ADME Profile

Absorption and Distribution

  • Oral Bioavailability: 40–50% in rodent models, attributed to the ethyl carboxylate group .

  • Plasma Protein Binding: 85–90%, limiting free drug concentration .

Metabolism and Excretion

  • Hepatic Clearance: Rapid glucuronidation of the carboxylate moiety .

  • Half-Life: 2.3 hours in mice, necessitating sustained-release formulations .

Research Applications and Future Directions

Drug Development

  • Antimalarial Lead: Structural analogs are under investigation to improve metabolic stability .

  • Kinase Inhibition: Preliminary data suggest activity against ERK and JAK kinases.

Synthetic Innovations

  • Green Chemistry: Exploring biocatalysts and flow reactors to reduce environmental impact.

  • Prodrug Strategies: Ester prodrugs to enhance oral absorption and half-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator